Vitexin B-1

Description

Properties

IUPAC Name |

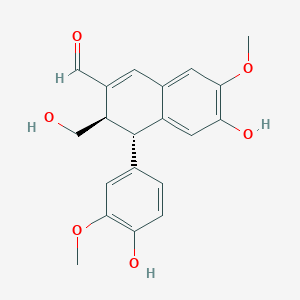

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATMJUOZIPKVAS-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Vitexin B-1 in Cerebral Ischemia

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cerebral ischemia, characterized by a disruption of blood flow to the brain, initiates a complex and devastating cascade of pathophysiological events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Vitexin B-1, a naturally occurring flavone glycoside, has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways through which this compound exerts its protective effects against cerebral ischemia-reperfusion injury. It details the compound's ability to modulate critical signaling cascades involved in oxidative stress, apoptosis, inflammation, and autophagy. Quantitative data from key preclinical studies are summarized, detailed experimental protocols are provided, and core signaling pathways are visualized to offer a clear and in-depth resource for researchers in the field of neuroprotection and stroke therapy development.

Introduction to Cerebral Ischemia

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology is triggered by the cessation of cerebral blood flow, leading to energy failure and a cascade of deleterious events. Reperfusion, while essential for salvaging tissue, paradoxically exacerbates injury by introducing oxygen back to the ischemic tissue, which generates an excess of reactive oxygen species (ROS). Key pathological processes include:

-

Oxidative Stress: Overproduction of ROS and reactive nitrogen species (RNS) overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA.

-

Inflammation: Activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines, further propagating neuronal damage.

-

Apoptosis: Programmed cell death is a major contributor to delayed neuronal loss in the ischemic penumbra.

-

Autophagy Dysfunction: The cellular recycling process of autophagy is disrupted, contributing to cell death.

-

Blood-Brain Barrier (BBB) Disruption: Increased permeability of the BBB leads to cerebral edema and infiltration of peripheral immune cells.

This compound: A Multifaceted Neuroprotective Agent

Vitexin (Apigenin-8-C-β-D-glucopyranoside) and its derivatives, such as Vitexin Compound B-1 (VB-1), are flavonoids found in various medicinal plants. These compounds have demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. Their therapeutic potential stems from the ability to concurrently target multiple pathways in the ischemic cascade, offering a more holistic approach compared to single-target agents.

Core Mechanisms of Action

This compound's neuroprotective effects are attributed to its influence on several interconnected signaling pathways.

Attenuation of Oxidative Stress and Ferroptosis

This compound robustly counteracts oxidative stress, a primary driver of ischemia-reperfusion injury.[1]

-

Direct Scavenging and Antioxidant Enzyme Upregulation: It reduces levels of lipid peroxidation products like malondialdehyde (MDA) and mitigates the production of ROS and nitric oxide (NO).[2][3][4] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-px).[1]

-

Modulation of the miR-92b/NOX4 Pathway: this compound has been shown to suppress the expression of NOX4, a major source of ROS in neurons, by upregulating microRNA-92b (miR-92b).

-

Activation of the Keap1/Nrf2/HO-1 Pathway: Vitexin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inhibiting its sequestering protein, Keap1. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), which confers cytoprotection against oxidative stress and inhibits ferroptosis, a form of iron-dependent cell death.

Inhibition of Apoptotic Pathways

This compound effectively inhibits neuronal apoptosis through the modulation of multiple signaling cascades.

-

Regulation of the Bcl-2 Family and Caspases: It restores the balance between pro- and anti-apoptotic proteins by increasing the Bcl-2/Bax ratio and decreasing the expression of cleaved (active) caspase-3, the final executioner of apoptosis.

-

Inhibition of the Ca²⁺/CaMKII/NF-κB Pathway: Cerebral ischemia leads to intracellular calcium ([Ca²⁺]i) overload, which activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, promotes the activation of the transcription factor NF-κB, which upregulates pro-apoptotic and pro-inflammatory genes. Vitexin pretreatment has been shown to reduce [Ca²⁺]i influx, inhibit the phosphorylation of CaMKII, and subsequently decrease NF-κB activation.

-

Modulation of MAPK and PI3K/Akt Pathways: Vitexin promotes neuronal survival by increasing the phosphorylation of ERK1/2, a pro-survival kinase in the MAPK pathway, while decreasing the phosphorylation of the pro-apoptotic kinase JNK. It also activates the pro-survival PI3K/Akt signaling pathway.

Modulation of Inflammatory Responses

This compound exhibits potent anti-inflammatory properties.

-

Cytokine Regulation: It significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10.

-

NLRP3 Inflammasome Inhibition: Vitexin has been found to reduce the expression of the NOD-like receptor 3 (NLRP3) inflammasome and its downstream effectors, caspase-1 and IL-1β, thereby mitigating the inflammatory response in chronic cerebral hypoperfusion models.

Regulation of Autophagy and Mitophagy

This compound restores cellular homeostasis by modulating autophagy and the specific clearance of damaged mitochondria (mitophagy).

-

mTOR/Ulk1 Pathway: In cerebral ischemia, autophagy can become dysfunctional. Vitexin reverses this by activating the mechanistic target of rapamycin (mTOR) pathway, which inhibits the Unc-51 like autophagy activating kinase 1 (Ulk1), thereby normalizing the autophagic flux.

-

SIRT1/PINK1/Parkin Pathway: Vitexin promotes the removal of damaged mitochondria by activating mitophagy. It achieves this by upregulating Sirtuin 1 (SIRT1), which subsequently activates the PINK1/Parkin signaling cascade, a key pathway for tagging dysfunctional mitochondria for degradation.

Preservation of Blood-Brain Barrier (BBB) Integrity

Vitexin helps maintain BBB function, reducing cerebral edema and secondary injury.

-

Regulation of Endothelial Nitric Oxide Synthase (eNOS): It protects brain endothelial cells by preserving eNOS phosphorylation via the PI3K/Akt pathway while inhibiting the detrimental inducible nitric oxide synthase (iNOS).

-

Inhibition of HIF-1α: Vitexin has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) and its downstream target, vascular endothelial growth factor (VEGF), which can contribute to BBB disruption in the acute phase of injury.

-

Other Mechanisms: It also increases the expression of tight junction proteins and inhibits matrix metalloproteinases (MMPs) that degrade the BBB structure.

Visualizing the Mechanisms: Signaling Pathways and Workflows

// Nodes ISCHEMIA [label="Cerebral Ischemia\nReperfusion", fillcolor="#EA4335"]; CA_INFLUX [label="Ca²⁺ Influx", fillcolor="#FBBC05"]; CAMKII [label="p-CaMKII ↑", fillcolor="#FBBC05"]; NFKB [label="NF-κB Activation ↑", fillcolor="#FBBC05"]; JNK [label="p-JNK ↑", fillcolor="#FBBC05"]; BAX [label="Bax Expression ↑", fillcolor="#EA4335"]; BCL2 [label="Bcl-2 Expression ↓", fillcolor="#34A853"]; CASPASE3 [label="Cleaved Caspase-3 ↑", fillcolor="#EA4335"]; APOPTOSIS [label="Neuronal Apoptosis", shape=ellipse, fillcolor="#EA4335"];

VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4"];

// Edges ISCHEMIA -> {CA_INFLUX, JNK, BCL2}; CA_INFLUX -> CAMKII; CAMKII -> NFKB; {NFKB, JNK} -> BAX; BAX -> CASPASE3; BCL2 -> CASPASE3 [arrowhead=tee, color="#34A853", style=bold]; CASPASE3 -> APOPTOSIS;

// Vitexin Interactions VITEXIN -> CA_INFLUX [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits"]; VITEXIN -> CAMKII [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> JNK [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> BCL2 [arrowhead=vee, color="#4285F4", style=bold, label="Promotes"]; } end_dot Caption: this compound inhibits apoptosis via the CaMKII/NF-κB pathway.

// Nodes ISCHEMIA [label="Cerebral Ischemia\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX4 [label="NOX4 ↑", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS / Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KEAP1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; NRF2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1 / Antioxidant\nEnzymes ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMAGE [label="Cellular Damage\n& Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIR92B [label="miR-92b ↑", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ISCHEMIA -> NOX4; NOX4 -> ROS; ROS -> DAMAGE; KEAP1 -> NRF2 [arrowhead=tee, label="Sequesters"]; NRF2 -> HO1 [label="Activates"]; HO1 -> ROS [arrowhead=tee, color="#34A853", style=bold];

// Vitexin Interactions VITEXIN -> MIR92B; MIR92B -> NOX4 [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> KEAP1 [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits"]; } end_dot Caption: this compound mitigates oxidative stress via miR-92b/NOX4 and Nrf2/HO-1.

// Nodes ISCHEMIA [label="Cerebral Ischemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTOR [label="mTOR ↓", fillcolor="#FBBC05", fontcolor="#202124"]; ULK1 [label="Ulk1 ↑", fillcolor="#FBBC05", fontcolor="#202124"]; AUTOPHAGY [label="Autophagy\nDysfunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

MITO [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PINK1 [label="PINK1/Parkin", fillcolor="#34A853", fontcolor="#FFFFFF"]; MITOPHAGY [label="Mitophagy ↑\n(Clearance of Damaged\nMitochondria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ISCHEMIA -> {MTOR, MITO}; MTOR -> ULK1 [arrowhead=tee]; ULK1 -> AUTOPHAGY;

MITO -> PINK1; SIRT1 -> PINK1 [label="Activates"]; PINK1 -> MITOPHAGY;

// Vitexin Interactions VITEXIN -> MTOR [arrowhead=vee, color="#4285F4", style=bold, label="Activates"]; VITEXIN -> SIRT1 [arrowhead=vee, color="#4285F4", style=bold, label="Activates"]; } end_dot Caption: this compound regulates autophagy and mitophagy pathways.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vivo Neuroprotective Effects of Vitexin

| Model | Vitexin Dose (Route) | Parameter Measured | Result | Citation |

|---|---|---|---|---|

| Neonatal HI (Mouse) | 30 mg/kg (i.p.) | Infarct Volume | Reduced to 30.86 ± 5.92% (vs. 50.57% in HI group) | |

| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | Infarct Volume | Reduced to 19.01 ± 7.72% (vs. 50.57% in HI group) | |

| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | TUNEL+ Cells/Field | Reduced to 60.65 (vs. 148.10 in HI group) | |

| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | Geotaxis Reflex (Day 1) | Reduced to 6.26 s (vs. 15.55 s in HI group) | |

| MCAO/R (Rat) | Not specified | Brain Infarct Volume | Significantly decreased |

| MCAO/R (Rat) | Not specified | Neurological Deficit Score | Significantly improved | |

Table 2: Effects of Vitexin on Key Cellular and Molecular Markers

| Model | Vitexin Dose/Conc. | Biomarker | Result | Citation |

|---|---|---|---|---|

| Neonatal HI (Mouse) | 60 mg/kg | p-CaMKII / CaMKII Ratio | Decreased to 1.47-fold of sham (vs. 2.94-fold in HI) | |

| Neonatal HI (Mouse) | 60 mg/kg | NF-κB Expression | Decreased to 1.17-fold of sham (vs. 1.87-fold in HI) | |

| Neonatal HI (Mouse) | 60 mg/kg | Bcl-2 / Bax Ratio | Increased to 0.77 (vs. 0.37 in HI group) | |

| Neonatal HI (Mouse) | 60 mg/kg | Cleaved Caspase-3 | Decreased to 1.45-fold of sham (vs. 2.65-fold in HI) | |

| OGD/R (Neurons) | 10 µmol/L | Intracellular Ca²⁺ | Reduced to 160.4% of control (vs. 376.8% in OGD) | |

| OGD/R (Neurons) | 10 µmol/L | Bcl-2 / Bax Ratio | Significantly increased vs. OGD group | |

| MCAO/R (Rat) | Not specified | TNF-α, IL-6 | Secretion attenuated | |

| MCAO/R (Rat) | Not specified | IL-10 | Production increased | |

| MCAO/R (Rat) | Not specified | MDA, LDH, NO | Levels reduced | |

| MCAO/R (Rat) | Not specified | mTOR expression | Increased (reversed MCAO-induced decrease) |

| MCAO/R (Rat) | Not specified | Ulk1, Beclin1 expression | Decreased (reversed MCAO-induced increase) | |

Experimental Protocols

Standardized preclinical models are crucial for evaluating the mechanism of action of neuroprotective compounds.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used procedure to mimic focal cerebral ischemia in rodents.

-

Anesthesia: The animal (typically a rat or mouse) is anesthetized, often with an intraperitoneal injection of sodium pentobarbital (e.g., 30 mg/kg).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: The ECA is ligated. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through a small incision in the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory. Animals are monitored for recovery.

-

Treatment: this compound is typically administered intraperitoneally (i.p.) at various doses before or after the ischemic insult.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model simulates ischemic conditions in cell culture (e.g., primary neurons, HT22 cells, or HBMECs).

-

Baseline Culture: Cells are grown in a standard complete medium in a normoxic incubator (e.g., 95% air, 5% CO₂).

-

Deprivation (OGD): The standard medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution). The cells are then placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 4-12 hours).

-

Reoxygenation (R): Following deprivation, the glucose-free medium is replaced with the original complete medium, and the cells are returned to the normoxic incubator for a period of reperfusion (e.g., 24 hours).

-

Treatment: this compound is added to the culture medium, typically 30 minutes to an hour prior to initiating OGD.

Key Experimental Assays

-

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: Used to measure infarct volume in brain slices. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A histological method to detect apoptotic cells by identifying DNA fragmentation. An increase in TUNEL-positive cells indicates a higher rate of apoptosis.

-

Western Blotting: A technique used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, cleaved caspase-3, Nrf2, p-CaMKII, and others, to elucidate signaling pathway activity.

-

Neurological Scoring: A battery of behavioral tests (e.g., mNSS, geotaxis reflex, balance beam) is used to assess motor and sensory deficits in animal models, providing a functional measure of neuroprotection.

-

Flow Cytometry: Used for quantifying apoptosis and measuring ROS levels (e.g., using DCFH-DA or MitoSOX probes) in cell culture experiments.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential against cerebral ischemia-reperfusion injury by targeting multiple, interconnected pathological pathways. Its ability to simultaneously mitigate oxidative stress, inhibit apoptosis and inflammation, and restore cellular homeostasis through autophagy/mitophagy regulation makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetics and BBB Penetration: Detailed studies to optimize dosing, delivery routes, and confirm efficient penetration of the blood-brain barrier.

-

Therapeutic Window: Establishing the time frame post-ischemia within which this compound administration remains effective.

-

Combination Therapies: Investigating potential synergistic effects when combined with existing stroke therapies like thrombolytics.

-

Clinical Translation: Moving towards well-designed clinical trials to validate the preclinical efficacy and safety of this compound in human stroke patients.

This comprehensive mechanism of action provides a strong rationale for the continued investigation of this compound as a novel therapeutic strategy for ischemic stroke.

References

- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Vitexin reverses the autophagy dysfunction to attenuate MCAO-induced cerebral ischemic stroke via mTOR/Ulk1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mjms.usm.my [mjms.usm.my]

Unveiling the Antioxidant Potential of Vitexin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the antioxidant properties of Vitexin, a naturally occurring flavone C-glycoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on Vitexin's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Vitexin

Vitexin (apigenin-8-C-β-D-glucopyranoside) is a flavonoid found in a variety of natural sources, including passionflower, bamboo leaves, and pearl millet.[1][2] It has garnered significant scientific interest for its wide range of pharmacological activities, with its antioxidant capacity being a cornerstone of its therapeutic potential. This guide focuses on the mechanisms and quantification of Vitexin's ability to neutralize free radicals and mitigate oxidative stress, which are implicated in numerous pathological conditions.

Quantitative Antioxidant Activity of Vitexin

The antioxidant efficacy of Vitexin has been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.

Table 1: Radical Scavenging Activity of Vitexin

| Assay | IC50 Value (Vitexin) | IC50 Value (Isovitexin) | Standard Reference | Source |

| DPPH Radical Scavenging | 24.2 µM | - | - | [1] |

| DPPH Radical Scavenging | Lower IC50 than other ratios | Higher IC50 than pure form | Trolox | [3] |

| ABTS Radical Scavenging | Lower IC50 than other ratios | Higher IC50 than pure form | Trolox | [3] |

IC50 (Half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: Cellular Antioxidant Activity of Vitexin-2''-xyloside

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Source |

| CaCo-2 (colon cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | - |

| HepG2 (liver cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | - |

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to protect cells from oxidative damage.

Mechanistic Insights: Signaling Pathways Modulated by Vitexin

Vitexin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

The MAPK-Nrf2/ARE Signaling Pathway

Vitexin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This activation leads to the upregulation of crucial antioxidant enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Vitexin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of Vitexin in a suitable solvent (e.g., methanol or DMSO). A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the Vitexin solution (or standard/blank) to each well.

-

Initiation: Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of Vitexin to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. This solution is then diluted with a buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm). Prepare various concentrations of Vitexin and a standard antioxidant.

-

Reaction Mixture: In a 96-well plate, add the Vitexin solution (or standard/blank) to the wells.

-

Initiation: Add the diluted ABTS•+ solution to each well.

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at approximately 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidant.

Protocol:

-

Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Wash the cells with a buffer and then incubate them with a solution of DCFH-DA.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of Vitexin or a standard antioxidant.

-

Oxidative Stress Induction: After an incubation period, induce oxidative stress by adding a radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA unit is calculated based on the difference in AUC between the sample and the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant properties of a natural compound like Vitexin.

Conclusion

Vitexin demonstrates significant antioxidant properties through both direct radical scavenging and the modulation of intracellular antioxidant defense pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Vitexin in oxidative stress-related diseases. Further research is warranted to fully elucidate its in vivo efficacy and to explore its applications in drug development.

References

Vitexin: A Promising Flavonoid for the Treatment of Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitexin, a naturally occurring flavonoid glycoside, has emerged as a significant candidate in the search for novel therapeutic agents for a range of neurological disorders. Chemically identified as apigenin-8-C-glucoside (CAS Number: 3681-93-4), this compound is found in various medicinal plants, including passion flower, hawthorn, and pearl millet.[1][2] An extensive body of preclinical research highlights its neuroprotective potential, demonstrating its ability to counteract the complex pathologies of conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] This technical guide provides an in-depth overview of the current state of research on vitexin, focusing on its mechanisms of action, quantitative preclinical data, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals. While some literature may refer to "Vitexin B-1," the available chemical data suggests this is synonymous with vitexin.

Mechanisms of Action

Vitexin exerts its neuroprotective effects through a multi-targeted approach, addressing key pathological features of neurological diseases, including oxidative stress, neuroinflammation, and apoptosis. Its therapeutic efficacy is attributed to the modulation of critical intracellular signaling pathways.

1. Antioxidant and Anti-inflammatory Effects:

Vitexin is a potent antioxidant, effectively scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. It enhances the endogenous antioxidant defense system by upregulating the expression of enzymes like superoxide dismutase (SOD) and glutathione (GSH). Furthermore, vitexin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

2. Anti-Apoptotic Activity:

A crucial aspect of vitexin's neuroprotective action is its ability to inhibit neuronal apoptosis. It modulates the expression of key apoptosis-regulating proteins, increasing the levels of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the activation of caspases, particularly caspase-3, a key executioner of apoptosis.

3. Modulation of Signaling Pathways:

Vitexin's diverse cellular effects are orchestrated through its influence on several key signaling pathways:

-

MAPK/ERK Pathway: Vitexin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can increase the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway involved in promoting cell survival and neurogenesis.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation. Vitexin activates this pathway, leading to the downstream inhibition of apoptotic processes.

-

Nrf2/HO-1 Pathway: Vitexin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of vitexin.

Table 1: Effects of Vitexin on Cell Viability and Oxidative Stress Markers

| Model System | Vitexin Concentration/Dose | Outcome | Quantitative Result | Reference |

| MPP+-treated SH-SY5Y cells | 10-100 μM | Increased cell viability | Dose-dependent increase | |

| High-fat diet-induced mice | 10 mg/kg | Reduced MDA levels in the brain | Significant decrease | |

| High-fat diet-induced mice | 10 mg/kg | Increased SOD and CAT activity in the brain | Significant increase | |

| Rat brain with diabetes | 1 mg/kg | Reduced TBARS levels | Lowered levels of lipid peroxidation products | |

| MCAO model rats | Not specified | Reduced LDH, MDA, and NO levels | Alleviated oxidative injury |

Table 2: Effects of Vitexin on Inflammatory and Apoptotic Markers

| Model System | Vitexin Concentration/Dose | Outcome | Quantitative Result | Reference |

| High-fat diet-induced mice | 10 mg/kg | Decreased TNF-α and IL-1β expression | Down-regulation of inflammatory factors | |

| MCAO model rats | Not specified | Decreased IL-6 and TNF-α, increased IL-10 | Attenuated inflammation | |

| MPP+-treated SH-SY5Y cells | Not specified | Decreased Bax/Bcl-2 ratio and caspase-3 activity | Significant improvement | |

| Neonatal hypoxic-ischemic mouse brain | Not specified | Increased Bcl-2/Bax protein ratio | Increased ratio | |

| MCAO model rats | Not specified | Reversed abnormal levels of Caspase-3, Bax, and Bcl-2 | Normalized protein levels | |

| MCF-7 cells | 150 µM | Increased apoptotic cells | From 2.8% to 39.3% | |

| HCT-116DR cells | Not specified | Enhanced expression of BAX and cleavage of caspase-9 and -3 | Increased apoptotic markers |

Table 3: Effects of Vitexin in Animal Models of Neurological Disorders

| Animal Model | Vitexin Dose | Outcome | Quantitative Result | Reference |

| MPTP-induced Parkinson's disease mice | Not specified | Improved motor function in pole and traction tests | Prevented bradykinesia and alleviated lesions | |

| Rat brain with diabetes (Morris water maze) | 1 mg/kg | Improved learning and memory | Improved performance | |

| MCAO-induced cerebral ischemic stroke rats | Not specified | Decreased brain infarction | Obvious decrease | |

| Neonatal hypoxic-ischemic mice | 30-60 mg/kg | Reduced stroke volume and cerebral edema | Significant reduction | |

| Isoflurane-induced memory impairment in rats (Morris water maze) | 3 and 10 mg/kg | Reversed increased escape latency period | Significant reversal |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by vitexin.

Caption: Vitexin's modulation of the MAPK/ERK signaling pathway.

Caption: Vitexin's activation of the PI3K/Akt pro-survival pathway.

Caption: Vitexin's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of vitexin's neuroprotective effects.

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is widely used to mimic focal cerebral ischemia, a hallmark of stroke.

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Procedure:

-

Place the animal in a supine position and make a midline cervical incision.

-

Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent ischemia, leave the filament in place.

-

Suture the incision and allow the animal to recover.

-

-

Assessment: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and histological analysis.

2. Morris Water Maze Test for Spatial Learning and Memory

This behavioral test assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Place the animal into the pool at one of four starting positions.

-

Allow the animal to swim and find the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

-

Record the escape latency (time to find the platform) and path length.

-

Perform multiple trials per day.

-

-

Probe Trial (1 day after acquisition):

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was located).

-

-

-

Data Analysis: Analyze escape latency, path length, and time spent in the target quadrant.

3. Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of specific proteins.

-

Sample Preparation:

-

Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, Akt, Bcl-2, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification: Densitometric analysis of the bands, normalized to a loading control (e.g., β-actin or GAPDH).

4. Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP)

IHC is used to visualize the localization and expression of GFAP, a marker for astrocytes and astrogliosis (a hallmark of neuroinflammation).

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in PFA.

-

Cryoprotect the brain in a sucrose solution and section using a cryostat or vibratome.

-

-

Staining Procedure:

-

Mount tissue sections on slides.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., normal serum).

-

Incubate with a primary antibody against GFAP.

-

Wash and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.

-

For enzymatic detection, add a substrate to produce a colored precipitate.

-

Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).

-

-

Imaging and Analysis: Visualize and capture images using a microscope. Quantification can be performed by measuring the intensity of the staining or by counting the number of GFAP-positive cells.

5. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.

-

Tissue Preparation: Prepare tissue sections as described for IHC.

-

Staining Procedure:

-

Permeabilize the tissue sections.

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

If using BrdUTP, follow with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.

-

Counterstain with a nuclear stain.

-

-

Imaging and Analysis: Visualize using a fluorescence or light microscope. Apoptotic cells will be identified by the presence of the label in their nuclei. Quantification involves counting the number of TUNEL-positive cells.

Conclusion and Future Directions

The accumulated preclinical evidence strongly supports the potential of vitexin as a therapeutic agent for neurological disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it an attractive candidate for further development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of vitexin to optimize its delivery to the central nervous system.

-

Clinical Trials: Rigorous, well-designed clinical trials are essential to evaluate the safety and efficacy of vitexin in human patients with neurological disorders.

-

Combination Therapies: Investigating the potential synergistic effects of vitexin in combination with existing therapies could lead to more effective treatment strategies.

-

Long-term Efficacy and Safety: Long-term studies are required to assess the sustained therapeutic benefits and potential side effects of chronic vitexin administration.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Vitexin - Wikipedia [en.wikipedia.org]

- 3. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective mechanisms of vitexin: Significance and symbolism [wisdomlib.org]

- 5. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Flavonoids from Vitex negundo: A Technical Guide

Executive Summary: Vitex negundo L., a prominent medicinal plant in traditional systems of medicine, is a rich source of flavonoids that exhibit a wide spectrum of pharmacological properties. This technical document provides an in-depth overview of the significant biological activities of these flavonoids, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to facilitate further research and development.

Introduction

Vitex negundo L., belonging to the Lamiaceae family, is a large aromatic shrub found in temperate and tropical regions of Asia and Africa[1]. For centuries, various parts of the plant have been utilized in traditional medicine systems like Ayurveda, Unani, and Chinese medicine to treat a range of ailments, including inflammation, pain, respiratory conditions, and skin diseases[1][2][3]. Modern phytochemical investigations have revealed that the therapeutic potential of V. negundo is largely attributable to its rich composition of secondary metabolites, particularly flavonoids[4].

Flavonoids are a class of polyphenolic compounds that are well-documented for their diverse health benefits. In V. negundo, these compounds are responsible for potent biological activities, which have been validated through numerous scientific studies. The crude extracts and isolated flavonoid compounds have demonstrated significant anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This guide synthesizes the current scientific literature on the flavonoids of V. negundo, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Extraction, Isolation, and Analysis Workflow

The initial step in studying the biological activities of flavonoids from V. negundo involves their efficient extraction and isolation from the plant material, typically the leaves. A generalized workflow is presented below.

Caption: General workflow for flavonoid extraction and bioactivity screening.

Experimental Protocol: Extraction and Isolation

A representative protocol for the extraction and isolation of flavonoids from V. negundo leaves is detailed below, based on common laboratory practices.

-

Plant Material Preparation : Fresh leaves of V. negundo are collected, washed, and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.

-

Soxhlet Extraction : The powdered leaf material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethanol or methanol, to separate non-polar and polar compounds. The methanolic or ethanolic extracts are typically rich in flavonoids.

-

Solvent Partitioning : The crude methanolic/ethanolic extract is concentrated under reduced pressure. The resulting slurry is suspended in distilled water and partitioned with a solvent like ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected as it contains a high concentration of flavonoids.

-

Column Chromatography : The concentrated EtOAc fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system (e.g., Ethyl Acetate/Methanol) to separate the compounds based on polarity, yielding multiple sub-fractions.

-

Purification : Sub-fractions showing promising activity or purity are further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoid compounds.

-

Structural Elucidation : The structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Core Biological Activities of V. negundo Flavonoids

Antioxidant Activity

Flavonoids from V. negundo are potent antioxidants that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. This activity is a foundational mechanism for many of the plant's other therapeutic effects, including its anti-inflammatory and hepatoprotective actions. The antioxidant capacity is often attributed to the high levels of total phenolic and flavonoid content in the extracts.

Caption: Flavonoids protect cells by neutralizing free radicals.

Table 1: Quantitative Antioxidant Activity Data for V. negundo Extracts

| Assay Type | Extract/Fraction | Result | Reference |

|---|---|---|---|

| Total Phenolic Content | Ethanolic Leaf Extract | 249.96 ± 8.34 mg GAE/g | |

| Ethanolic Leaf Extract | 89.71 mg GAE/g | ||

| Methanolic Leaf Extract | 1382.984 mg/g GAE | ||

| Total Flavonoid Content | Ethanolic Leaf Extract | 166.67 ± 9.14 mg catechin/g | |

| Ethanolic Leaf Extract | 63.11 mg QE/g | ||

| Methanolic Bark Extract | 127.744 mg/g QE | ||

| DPPH Scavenging | Whole Percolate Extract | EC50: 18.70 µg/mL | |

| Ethanolic Leaf Extract | IC50: 23.05 ± 0.54 µg/mL | ||

| Crude Methanol Extract | IC50: 25 µg/mL | ||

| Ferrous Chelating Ability | Ethanolic Leaf Extract | 84.15 ± 1.65% at 500 µg/mL | |

| Lipid Peroxidation | Leaf Extract | 68.66% inhibition (IC50: 208.3 µg/mL) | |

| FRAP Assay | Methanol Leaf Extract | 1042.1 ± 0.98 µM at 1000 µL |

| Hydroxyl Radical | Leaf Extract | 48.76% scavenging | |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; EC50/IC50: Half-maximal effective/inhibitory concentration.

This assay is commonly used to determine the free radical scavenging ability of antioxidants.

-

Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Reaction Mixture : Various concentrations of the V. negundo extract are added to the DPPH solution. Ascorbic acid is typically used as a positive control.

-

Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity

Flavonoids from V. negundo exhibit significant anti-inflammatory effects, supporting the plant's traditional use in treating inflammatory disorders like arthritis. The mechanisms involved include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibition of prostaglandin synthesis, and reduction of oxidative stress which contributes to inflammation.

Table 2: Quantitative Anti-inflammatory Activity Data for V. negundo

| Assay Type | Extract/Fraction | Dose | Result (% Inhibition) | Reference |

|---|---|---|---|---|

| Carrageenan-induced Paw Edema | Leaf Extract | 100 mg/kg | 69.08% | |

| Leaf Extract | 500 mg/kg | Significant, dose-dependent | ||

| Acetic Acid-induced Writhing | Methanol/Hexane Extracts | - | 90-96% | |

| COX-2 Inhibition | 2% IPA-hexane Fraction | - | IC50: 6.57 µg/mL |

| LOX Inhibition | 50% IPA-hexane Fraction | - | IC50: 142.9 µg/mL | |

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

-

Animal Grouping : Albino rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac Sodium or Phenylbutazone), and test groups receiving different doses of the V. negundo extract (e.g., 100, 250, 500 mg/kg, orally).

-

Drug Administration : The test extracts and standard drug are administered to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation : After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized edema.

-

Measurement : The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3-4 hours) after the carrageenan injection.

-

Calculation : The percentage inhibition of edema is calculated for each group relative to the control group, demonstrating the anti-inflammatory effect of the extract.

Anticancer Activity

Flavonoids from V. negundo have been shown to possess anticancer properties by modulating multiple cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Isolated flavonoids like artemetin, vitexicarpin, and penduletin have demonstrated potent cytotoxic effects against various cancer cell lines.

Caption: V. negundo flavonoids inhibit the PI3K/AKT/mTOR cancer pathway.

Table 3: Cytotoxic Activity of V. negundo Flavonoids Against Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Methanolic Leaf Extract | HCT-116 (Colon Cancer) | 54 µg/mL | |

| Artemetin (FLV1) | HepG2 (Liver Cancer) | 2.3 µM | |

| MCF-7 (Breast Cancer) | 3.9 µM | ||

| Vitexicarpin (FLV2) | HepG2 (Liver Cancer) | 23.9 µM | |

| MCF-7 (Breast Cancer) | 25.8 µM | ||

| Penduletin (FLV3) | HepG2 (Liver Cancer) | 5.6 µM | |

| MCF-7 (Breast Cancer) | 6.4 µM | ||

| V. pseudo-negundo Extract | HeLa (Cervical Cancer) | 77.49 µg/mL |

| | CaSki (Cervical Cancer) | 81.47 µg/mL | |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., HCT-116, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of the V. negundo extract or isolated flavonoids for a specific duration (e.g., 24 or 48 hours). A control group is treated with the vehicle only.

-

MTT Addition : After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation : The cell viability is expressed as a percentage relative to the control. The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Extracts of V. negundo containing flavonoids have demonstrated broad-spectrum antimicrobial activity against various human pathogens, including both Gram-positive and Gram-negative bacteria. This validates the traditional use of the plant for treating infections.

Table 4: Antibacterial Activity of V. negundo Extracts

| Extract | Bacterial Strain | Method | Result | Reference |

|---|---|---|---|---|

| Leaf, Stem, Root Extracts | Escherichia coli | Well Diffusion | Maximum activity | |

| Staphylococcus aureus | Well Diffusion | Moderate activity | ||

| Pseudomonas aeruginosa | Well Diffusion | Least activity | ||

| Aqueous Leaf Extract | Salmonella typhi | Disc Diffusion | 16 mm zone of inhibition | |

| Methanol Bark Extract | Bacillus subtilis | Disc Diffusion | 18 mm zone of inhibition (MBC: 2.372 mg/mL) | |

| Methanol Bark Extract | Staphylococcus aureus | Disc Diffusion | 15 mm zone of inhibition (MBC: 0.245 mg/mL) | |

| Methanol Leaf Extract | Bacillus subtilis | Disc Diffusion | 13 mm zone of inhibition (MBC: 1.562 mg/mL) |

| Methanol Leaf Extract | Staphylococcus aureus | Disc Diffusion | 14 mm zone of inhibition (MBC: 6.25 mg/mL) | |

MBC: Minimum Bactericidal Concentration

This method is widely used to test the antimicrobial susceptibility of bacteria to extracts or compounds.

-

Inoculum Preparation : A standardized suspension of the test bacterium is prepared.

-

Plate Inoculation : Sterile nutrient agar plates are uniformly inoculated with the bacterial suspension using a sterile swab (spread plate method).

-

Disc Preparation and Application : Sterile filter paper discs (e.g., 5 mm diameter) are impregnated with known concentrations of the V. negundo extract. The discs are then placed on the surface of the inoculated agar plates.

-

Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

Measurement : The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.

Conclusion

The flavonoids isolated from Vitex negundo possess a remarkable array of biological activities, strongly supporting the plant's extensive use in traditional medicine. The compelling data on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties highlight their significant therapeutic potential. The mechanisms of action, particularly the modulation of key signaling pathways like PI3K/AKT/mTOR, provide a solid foundation for developing targeted therapies. The detailed protocols and quantitative data compiled in this guide serve as a valuable resource for the scientific community, encouraging further investigation into these natural compounds for the development of new pharmaceuticals and nutraceuticals.

References

In Vitro Anti-Cancer Efficacy of Vitexin B-1 on Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of Vitexin B-1 (VB-1), a flavonoid compound, on melanoma cells. The document synthesizes key findings on its impact on cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Effects of this compound on Melanoma Cells

This compound has demonstrated significant dose- and time-dependent anti-proliferative effects on various human melanoma cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values highlight the potency of Vitexin in reducing melanoma cell viability.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| A375 | 24 hours | 22.46 | [1] |

| 48 hours | 16.85 | [1] | |

| Not Specified | 5 | [2] | |

| C8161 | 24 hours | 17.59 | [1] |

| 48 hours | 12.26 | [1] | |

| SK-MEL-28 | Not Specified | 15 | |

| SK-MEL-5 | Not Specified | 12 |

Table 2: Induction of Apoptosis

This compound is a potent inducer of apoptosis in melanoma cells. Flow cytometry analysis post-treatment reveals a significant increase in the apoptotic cell population.

| Cell Line | This compound Conc. (µM) | Percentage of Apoptotic Cells (%) | Reference |

| A375 | 5 | 17.48 | |

| 20 | 39.6 | ||

| SK-MEL-28 | 5 | 16.47 | |

| 20 | 32.4 | ||

| SK-MEL-5 | 5 | 17.03 | |

| 20 | 39.1 |

Table 3: Cell Cycle Arrest

Treatment with this compound leads to a significant arrest of melanoma cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.

| Cell Line(s) | This compound Conc. (µM) | Effect | Reference |

| Melanoma Cells | 5 | Induces G2/M phase arrest | |

| Melanoma Cells | 20 | Pronounced G2/M phase arrest and reduction in G0/G1 phase cells | |

| A375, SK-MEL-28, SK-MEL-5 | Not Specified | Induces G2/M cell cycle arrest in a dosage-dependent manner |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in melanoma cell proliferation, survival, and metastasis.

ROS-Mediated DNA Damage and p53 Activation

This compound has been shown to significantly increase the levels of intracellular Reactive Oxygen Species (ROS) in melanoma cells. This elevation in ROS leads to DNA damage, which in turn activates the p53 signaling pathway. The activation of p53 contributes to both G2/M cell cycle arrest and the induction of apoptosis. This mechanism is effective even in BRAF inhibitor-resistant melanoma cells, highlighting a potential therapeutic avenue for resistant tumors.

Inhibition of the STAT3 Signaling Pathway

This compound also targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for melanoma cell invasion and metastasis. It inhibits the phosphorylation of upstream kinases such as JAK1, JAK2, and Src. This, in turn, prevents the activation and nuclear translocation of STAT3, leading to the downregulation of its target genes, including MMP-2, MMP-9, vimentin, Slug, and Twist, which are key regulators of cell migration and invasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to assess the in vitro anti-cancer effects of this compound on melanoma cells.

General Experimental Workflow

The typical workflow for investigating the in vitro effects of this compound on melanoma cells involves a series of assays to determine its impact on cell health, proliferation, and the underlying molecular mechanisms.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Seeding : Seed melanoma cells (e.g., A375, C8161) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24 and 48 hours).

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plates for 1-4 hours at 37°C. For MTT assays, a solubilizing agent (e.g., DMSO or a detergent solution) must be added to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment : Culture melanoma cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells by flow cytometry. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations is determined.

Cell Cycle Analysis (Flow Cytometry)

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting : Follow steps 1 and 2 from the apoptosis assay protocol.

-

Fixation : Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against p-STAT3, STAT3, MMP-2, Bax, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound."

-

Cell Seeding : Grow melanoma cells to confluence in 6-well plates.

-

Wound Creation : Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment : Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.

-

Imaging : Capture images of the wound at 0 hours and after a specific time point (e.g., 24 hours).

-

Analysis : Measure the width of the wound at different time points to quantify the rate of cell migration.

Conclusion

This compound demonstrates potent anti-cancer effects against melanoma cells in vitro. It effectively reduces cell viability, induces apoptosis, and causes G2/M cell cycle arrest. These effects are mediated through the induction of ROS-dependent DNA damage and the activation of the p53 pathway, as well as the inhibition of the STAT3 signaling cascade, which is critical for metastasis. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in the treatment of melanoma.

References

Vitexin B-1: A Technical Guide to its Role in Modulating Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4] Vitexin B-1, a naturally occurring apigenin flavone glycoside, has garnered significant attention for its potent antioxidant properties.[5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates oxidative stress pathways. It details the compound's interaction with key signaling cascades, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to Oxidative Stress and this compound

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. The cellular defense against oxidative damage is orchestrated by a network of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

This compound is a flavonoid compound found in various medicinal and edible plants, such as hawthorn, mung beans, and passionflower. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, many of which are attributed to its potent antioxidant capacity. This compound's primary mechanism of action in combating oxidative stress involves the activation of endogenous antioxidant defense systems, most notably the Nrf2/ARE signaling pathway.

Core Signaling Pathways Modulated by this compound

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound has been shown to directly interact with Keap1, promoting the dissociation and stabilization of Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes. This binding event initiates the transcription of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.

The upregulation of these antioxidant enzymes fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another avenue through which this compound exerts its antioxidant effects. The MAPK family of proteins, including ERK, p38, and JNK, are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can activate the MAPK pathway, which in turn can lead to the phosphorylation and activation of Nrf2, further promoting its nuclear translocation and antioxidant gene expression.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity as reported in various preclinical studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | This compound Concentration/Dose | % Increase in Activity (approx.) | Reference |

| SOD | H₂O₂-induced human melanocytes | 10, 20, 40 µM | Up to 150% | |

| SOD | High-fat diet-induced mice | 10 mg/kg | ~50% | |

| CAT | High-fat diet-induced mice | 10 mg/kg | ~60% | |

| GPx | Pilocarpine-induced seizures in rats | 10 mg/kg | Significant increase | |

| HO-1 | H₂O₂-induced human melanocytes | 40 µM | >200% (protein level) | |

| HO-1 | LPS-induced acute lung injury in mice | 10 mg/kg | Significant increase |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

| Marker | Model System | This compound Concentration/Dose | % Decrease (approx.) | Reference |

| ROS | H₂O₂-induced human melanocytes | 40 µM | ~50% | |

| ROS | Hypoxia/reoxygenation-induced PC-12 cells | 1 µM | Significant decrease | |

| MDA | High-fat diet-induced mice | 10 mg/kg | ~40% | |

| MDA | Cerebral ischemia/reperfusion in rats | 15 mg/kg | Significant decrease | |

| TNF-α | LPS-induced acute lung injury in mice | 10 mg/kg | ~60% | |

| IL-1β | LPS-induced acute lung injury in mice | 10 mg/kg | ~70% | |

| IL-6 | LPS-induced acute lung injury in mice | 10 mg/kg | ~50% |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound on oxidative stress pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Culture and Treatment: Plate cells (e.g., HK-2, PIG1) in a suitable multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration, followed by induction of oxidative stress (e.g., with H₂O₂).

-

Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group. A decrease in fluorescence in this compound-treated groups indicates a reduction in ROS levels.

Western Blotting for Protein Expression

This protocol is used to determine the protein levels of Nrf2, Keap1, HO-1, and other target proteins.

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Enzyme Activity Assays

Commercial kits are widely available for these assays. The general principles are outlined below.

-

Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

-

Catalase (CAT) Activity Assay: This assay often involves monitoring the decomposition of a known concentration of hydrogen peroxide (H₂O₂) over time. The decrease in H₂O₂ absorbance at 240 nm is proportional to the CAT activity.

-

Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of oxidative stress pathways. Its ability to activate the Nrf2/ARE signaling cascade, both directly and potentially through the MAPK pathway, leads to a robust upregulation of endogenous antioxidant defenses. The quantitative data from preclinical studies consistently support its efficacy in reducing markers of oxidative stress and inflammation while enhancing the activity of protective enzymes.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound.

-

Clinical Trials: Designing and conducting rigorous clinical trials to evaluate its safety and efficacy in human populations for various oxidative stress-related diseases.

-

Structure-Activity Relationship Studies: Identifying structural modifications that could enhance its potency and specificity.

The comprehensive understanding of this compound's mechanism of action provided in this guide serves as a foundation for its continued investigation and potential translation into a clinically effective therapeutic agent.

References

- 1. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the effects of vitexin in oxidative stress-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioavailability of Vitexin: A Technical Review

Introduction

Vitexin, a naturally occurring flavonoid glycoside (apigenin-8-C-glucoside), is found in a variety of medicinal and edible plants, including mung bean, hawthorn, and bamboo.[1] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] However, a critical challenge in harnessing its therapeutic potential lies in its limited oral bioavailability.[1] This technical guide provides an in-depth overview of the preliminary studies on the bioavailability of vitexin, focusing on its pharmacokinetic profile, the experimental methodologies used for its evaluation, and strategies to enhance its systemic absorption. While the query specified "Vitexin B-1," the preponderance of scientific literature refers to "Vitexin." One study noted neuroprotective effects from "Vitexin compound B-1," suggesting it is a related but distinct entity. This guide will focus on the more extensively studied compound, Vitexin.

Pharmacokinetic Profile of Vitexin

Pharmacokinetic studies, primarily conducted in rat models, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of vitexin. These studies consistently demonstrate that vitexin is rapidly eliminated from the plasma and exhibits low absolute oral bioavailability.